molecular formula C8H12N2O2 B8430586 1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone

1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone

Cat. No.: B8430586
M. Wt: 168.19 g/mol
InChI Key: WBDCOEZPJIQDGF-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)imidazol-2-yl]ethanone

InChI

InChI=1S/C8H12N2O2/c1-7(11)8-9-3-4-10(8)5-6-12-2/h3-4H,5-6H2,1-2H3

InChI Key

WBDCOEZPJIQDGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN1CCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 30 ml (75 mmol) of 2.5 M n-butyllithium in hexanes was added slowly to a solution of 8.48 g (61.3 mmol) 1-(2-Methoxyethyl)-1H-imidazole (WO 2003055876 A1 in 200 ml THF cooled in a dry ice-acetone bath. After stirring 1 hour, 8 ml (75 mmol) of N-methoxy-N-methylacetamide was added quickly, and the solution was allowed to warm to room temperature over 30 min. After quenching with aqueous NH4Cl, the mixture was diluted with water and extracted twice with EtOAc, which was washed with brine, dried (MgSO4) and concentrated to give an oil that was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM). Product (8.5 g) was obtained as a mobile oil. MS (ES) (M+H)+: 169 for C8H12CN2O2
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
[Compound]
Name
2003055876 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 30 ml (75 mmol) of 2.5 M n-butyllithium in hexanes was added slowly to a solution of 8.48 g (61.3 mmol) 1-(2-methoxyethyl)-1H-imidazole (WO 2003055876 A1) in 200 ml THF cooled in a dry ice-acetone bath. After stirring 1 h, 8 ml (75 mmol) of N-methoxy-N-methylacetamide was added quickly, and the solution was allowed to warm to room temperature over 30 min. After quenching with aqueous NH4Cl, the mixture was diluted with water and extracted twice with EtOAc. The combined EtOAc layers were which washed with brine, dried over anhydrous MgSO4, and concentrated to give an oil that was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM). The title compound (8.5 g) was obtained as a mobile oil. MS (ES) (M+H)+: 169 for C8H12CN2O2; NMR: 2.69 (s, 3H), 3.34 (s, 3H), 3.71 (m, 2H), 4.61 (m, 2H), 7.12 (s, 1H), 7.26 (s, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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